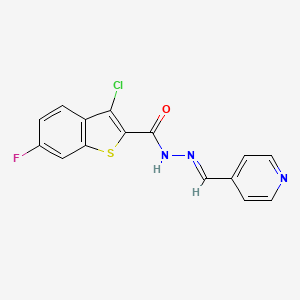

![molecular formula C10H12N2O4S B5509872 2-[(4-吗啉基)-4-氧代-1,3-噻唑-5(4H)-亚甲基]乙酸甲酯](/img/structure/B5509872.png)

2-[(4-吗啉基)-4-氧代-1,3-噻唑-5(4H)-亚甲基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives involves the cyclocondensation of thioureas with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields. For instance, the synthesis of methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives through this method demonstrates the compound's foundation in aldose reductase inhibitory activity, highlighting its potential in diabetic complications treatment (Sher Ali et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction between thiazolidinone derivatives and biological targets. X-ray crystallography and spectroscopic techniques, including IR, NMR, and mass spectrometry, are employed to elucidate the compound's structure. For example, the structure of specific thiazolidin-4-one derivatives was confirmed unambiguously by single crystal X-ray crystallography (A. Hassan et al., 2015).

Chemical Reactions and Properties

Thiazolidinone compounds undergo various chemical reactions, contributing to their diverse pharmacological activities. These include reactions with different organic acids, esters, and hydrazides, leading to the formation of novel thiazolidinone derivatives with enhanced activity profiles. The synthesis process and subsequent reactions underline the compound's versatility and potential for further chemical modifications (Samreen Gul et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application in various fields. The crystallization in different space groups and the formation of dimers or chains through hydrogen bonds and π–π interactions are particularly noteworthy, offering insights into the compound's solid-state behavior and interaction potentials (Jana Tomaščiková et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in determining the compound's applications. The synthesis of derivatives through domino-reactions showcases the chemical versatility and potential for generating compounds with tailored properties for specific applications (Walid Fathalla et al., 2002).

科学研究应用

新化合物的合成

杂环酰肼基-1,3-噻唑烷-4-酮合成: 一项研究报告了 2-[(Z)-3-取代-4-氧代-2-(2-吡啶甲酰基-/噻吩-2-羰基)-肼基噻唑烷-5-亚甲基]乙酸甲酯的合成,它是一种噻唑烷-4-酮衍生物,通过 X 射线晶体学证实了它们的结构 (Hassan 等,2015)。

取代噻吩亚甲基化合物的有效一锅法合成: 研究人员开发了一种一锅法合成方法,用于 2-[(Z)-4-芳基-5-吗啉基-3-氧代-2,3-二氢噻吩-2-亚甲基]乙酸甲酯衍生物,突出了它们的优异收率 (Moghaddam 等,2005)。

晶体结构分析

- 硫代三唑啉多晶型物的研究: 对吗啉-4-鎓 2-(5-甲基-1H-1,2,4-三唑-3-基硫代)乙酸盐进行了全面分析,揭示了结晶条件对晶体结构的影响,包括正交和单斜改性 (Shishkina 等,2017)。

药物化学应用

抗菌化合物的合成和评估: 一项研究报告了 2-[[5-烷基/芳基烷基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物的合成和抗菌评估,发现它们对选定的微生物物种具有活性 (Gul 等,2017)。

醛糖还原酶抑制剂的设计和合成: 合成了一系列亚氨基噻唑烷-4-酮乙酸盐衍生物,并评估了它们作为醛还原酶和醛糖还原酶抑制剂的活性,显示出治疗糖尿病并发症的潜力 (Ali 等,2012)。

化学反应中的催化剂

- 具有恶唑啉-2-亚甲基配体的钯(II)催化剂: 合成了具有恶唑啉-2-亚甲基配体的新型钯(II)配合物,并将其用作 Heck偶联反应中的催化剂,表现出很高的催化活性 (Tubaro 等,2005)。

属性

IUPAC Name |

methyl (2E)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-15-8(13)6-7-9(14)11-10(17-7)12-2-4-16-5-3-12/h6H,2-5H2,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFOZPKKOFHHI-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N=C(S1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\C(=O)N=C(S1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)